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Compound of Interest

Compound Name: 4-Bromo-5-methylthiazol-2-amine
CAS No.: 1209167-05-4
Cat. No.: B580960
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Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous kinase inhibitors. Its versatile nature allows for substitutions at various positions,
enabling the fine-tuning of potency and selectivity against a wide range of kinase targets. This
application note focuses on the use of 4-Bromo-5-methylthiazol-2-amine as a key starting
material for the synthesis of potent kinase inhibitors, with a particular focus on targeting the
Aurora kinase family.

The bromine atom at the 4-position serves as a versatile handle for introducing various aryl and
heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-
Miyaura or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space
around the thiazole core to optimize interactions within the ATP-binding pocket of target
kinases.
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This document provides a detailed protocol for the synthesis of a potent Aurora kinase inhibitor
analog, quantitative data on the biological activity of related compounds, and an overview of
the targeted signaling pathway.

Featured Application: Synthesis of an Aurora Kinase
Inhibitor Analog

A prominent example of a 2-aminothiazole-based kinase inhibitor is CYC116, a potent inhibitor
of Aurora A and Aurora B kinases.[1][2] While the exact synthesis of CYC116 from 4-Bromo-5-
methylthiazol-2-amine is not explicitly detailed in the public domain, a highly plausible
synthetic route involves a key palladium-catalyzed cross-coupling reaction. Below, we provide a
detailed protocol for the synthesis of a close structural analog of CYC116, herein designated as
Thiazole-Pyrimidine Analog 1, starting from 4-Bromo-5-methylthiazol-2-amine.

Chemical Structure of Thiazole-Pyrimidine Analog 1:
Starting Material: 4-Bromo-5-methylthiazol-2-amine
Target Molecule: Thiazole-Pyrimidine Analog 1

Quantitative Data

The following tables summarize the in vitro potency of CYC116, a compound structurally
analogous to the target molecule of the provided protocol. This data highlights the potential of
the 2-amino-5-methylthiazole scaffold in developing potent kinase inhibitors.

Table 1: Kinase Inhibition Data for CYC116[1][2]
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Kinase Target Ki (nM)
Aurora A 8.0
Aurora B 9.2
VEGFR2 44

FIt3 44

Src 82

Lck 280

Table 2: Anti-proliferative Activity of CYC116 in Cancer Cell Lines[2]
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Cell Line Cancer Type ICs0 (M)
MV4-11 Acute Myeloid Leukemia 0.034
HL-60 Acute Promyelocytic Leukemia  0.372
A2780 Ovarian Carcinoma 0.151
NCI-H460 Non-Small Cell Lung Cancer 0.681
Colo205 Colorectal Adenocarcinoma 0.241
HCT-116 Colorectal Carcinoma 0.340
HT29 Colorectal Adenocarcinoma 0.725
K562 Chronic Myeloid Leukemia 1.375
CCRF-CEM Acute Lymphoblastic Leukemia  0.471
MCF7 Breast Adenocarcinoma 0.599
HelLa Cervical Adenocarcinoma 0.590
BxPC3 Pancreatic Adenocarcinoma 1.626
HuPT4 Pancreatic Adenocarcinoma 0.775
Mia-Paca-2 Pancreatic Carcinoma 0.308
Saos-2 Osteosarcoma 0.110
Messa Uterine Sarcoma 0.090

Experimental Protocols
Synthesis of Thiazole-Pyrimidine Analog 1

The synthesis of Thiazole-Pyrimidine Analog 1 can be achieved through a two-step process
involving a Buchwald-Hartwig amination reaction.

Step 1: Synthesis of N-(4-morpholinophenyl)pyrimidin-2-amine

This intermediate is synthesized via a Buchwald-Hartwig amination of 2-chloropyrimidine with
4-morpholinoaniline.
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o Materials:

o 2-chloropyrimidine (1.0 eq)

o 4-morpholinoaniline (1.0 eq)

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s) (0.02 eq)

o 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

o Cesium carbonate (Cs2CO0:s) (1.4 eq)

o Anhydrous 1,4-dioxane

e Procedure:

o To an oven-dried Schlenk flask, add 2-chloropyrimidine, 4-morpholinoaniline, Pdz(dba)s,
Xantphos, and Cs2CO:s.

o Evacuate and backfill the flask with argon three times.

o Add anhydrous 1,4-dioxane via syringe.

o Heat the reaction mixture to 100 °C and stir for 12-24 hours.

o Monitor the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

o Filter the mixture through a pad of Celite®, washing with ethyl acetate.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (e.g., using a gradient of
hexane and ethyl acetate) to afford N-(4-morpholinophenyl)pyrimidin-2-amine.

Step 2: Buchwald-Hartwig Amination of 4-Bromo-5-methylthiazol-2-amine with N-(4-
morpholinophenyl)pyrimidin-2-amine
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This key step couples the thiazole and pyrimidine moieties.
e Materials:
o 4-Bromo-5-methylthiazol-2-amine (1.0 eq)
o N-(4-morpholinophenyl)pyrimidin-2-amine (1.1 eq)
o Palladium(ll) acetate (Pd(OAc)z2) (0.05 eq)
o (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (XPhos) (0.1 eq)
o Sodium tert-butoxide (NaOtBu) (2.0 eq)
o Anhydrous toluene
e Procedure:

o In a glovebox, add 4-Bromo-5-methylthiazol-2-amine, N-(4-morpholinophenyl)pyrimidin-
2-amine, Pd(OAc)2, XPhos, and NaOtBu to an oven-dried Schlenk tube.

o Add anhydrous toluene.

o Seal the tube and remove it from the glovebox.

o Heat the reaction mixture to 110 °C and stir for 16-24 hours.

o Monitor the reaction by LC-MS.

o Once the starting material is consumed, cool the reaction to room temperature.
o Dilute the reaction mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel (e.g., using a gradient of
dichloromethane and methanol) to yield Thiazole-Pyrimidine Analog 1.
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Visualizations

Proposed Synthetic Workflow for Thiazole-Pyrimidine

Analog 1
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Caption: Synthetic scheme for Thiazole-Pyrimidine Analog 1.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of mitosis. Their inhibition can lead to mitotic arrest and

apoptosis in cancer cells.[3][4]
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Caption: Inhibition of Aurora Kinases A and B disrupts mitosis.

Conclusion

4-Bromo-5-methylthiazol-2-amine is a valuable and versatile starting material for the
synthesis of potent kinase inhibitors. The protocols and data presented in these application
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notes provide a solid foundation for researchers in the field of drug discovery to design and
synthesize novel kinase inhibitors targeting a range of kinases involved in disease. The ability
to readily perform palladium-catalyzed cross-coupling reactions on this scaffold allows for the
systematic exploration of structure-activity relationships, ultimately leading to the development
of optimized therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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